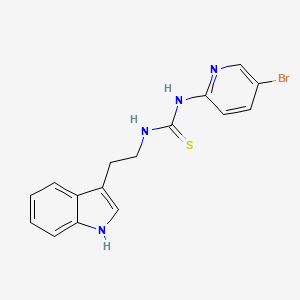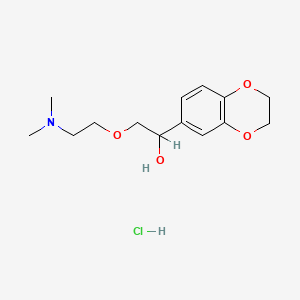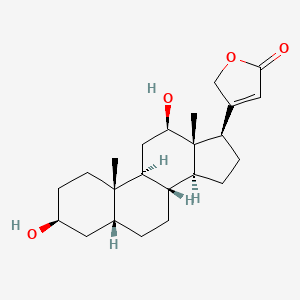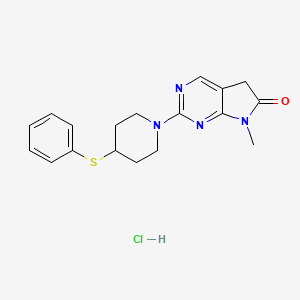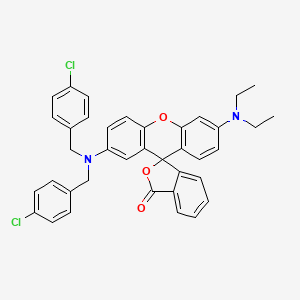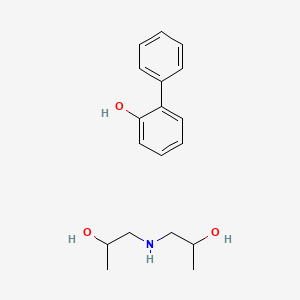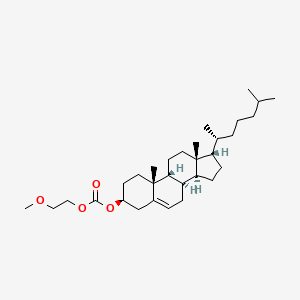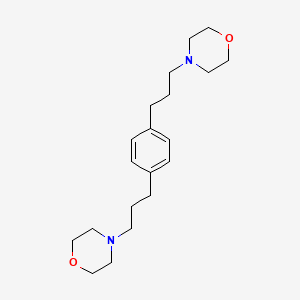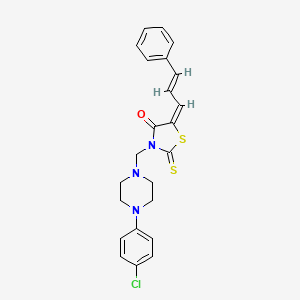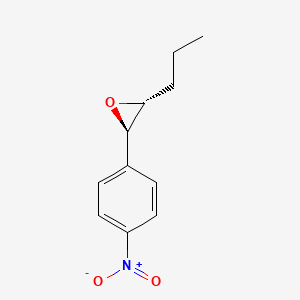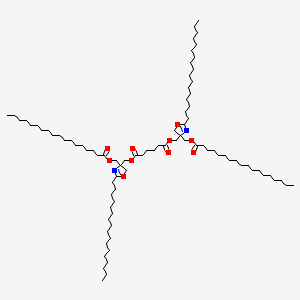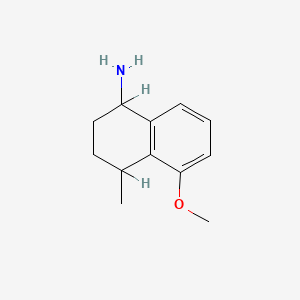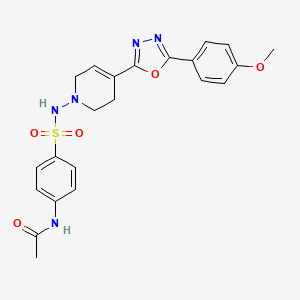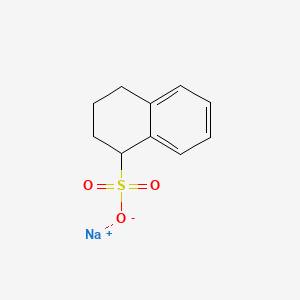
Sodium tetrahydronaphthalenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium tetrahydronaphthalenesulphonate is a chemical compound with the molecular formula C10H11NaO3S. It is a sodium salt of tetrahydronaphthalenesulfonic acid and is known for its diverse applications in various industries. This compound is primarily used as a dispersing agent and has significant roles in chemical synthesis and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of sodium tetrahydronaphthalenesulphonate typically involves the sulfonation of tetrahydronaphthalene. The process includes several steps such as sulfonating, condensing, neutralizing, filter pressing, and spray drying . The sulfonation reaction is carried out using sulfuric acid or oleum under controlled temperature conditions to ensure the formation of the sulfonic acid group.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where tetrahydronaphthalene is treated with sulfuric acid. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. The product is then purified and dried to obtain the final compound .
化学反応の分析
Types of Reactions: Sodium tetrahydronaphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to tetrahydronaphthalene.
Substitution: It can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Tetrahydronaphthalene.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
Sodium tetrahydronaphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a dispersing agent in chemical reactions and as a precursor for synthesizing other compounds.
Biology: It is employed in biological studies for its ability to interact with biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of sodium tetrahydronaphthalenesulphonate involves its interaction with various molecular targets. It acts as a dispersing agent by reducing the surface tension between particles, thereby preventing aggregation. This property is particularly useful in industrial applications where uniform dispersion is required .
類似化合物との比較
Sodium naphthalene: An organic salt used as a reductant in organic synthesis.
Sodium sulfonate derivatives: These compounds share similar sulfonic acid groups and are used in various industrial applications.
Uniqueness: Sodium tetrahydronaphthalenesulphonate is unique due to its tetrahydronaphthalene backbone, which imparts specific chemical properties that are different from other naphthalene derivatives. Its ability to act as a dispersing agent and its stability in various chemical reactions make it a valuable compound in both research and industrial applications .
特性
CAS番号 |
42553-02-6 |
|---|---|
分子式 |
C10H11NaO3S |
分子量 |
234.25 g/mol |
IUPAC名 |
sodium;1,2,3,4-tetrahydronaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H12O3S.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7H2,(H,11,12,13);/q;+1/p-1 |
InChIキー |
IYNDBHDAIOZDQC-UHFFFAOYSA-M |
正規SMILES |
C1CC(C2=CC=CC=C2C1)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


